4-Hexynoic acid

Description

Properties

IUPAC Name |

hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h4-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZDPQGGOUEESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403142 | |

| Record name | 4-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41143-12-8 | |

| Record name | 4-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Hexynoic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 4-hexynoic acid. The data is presented to be a key resource for professionals in research and development.

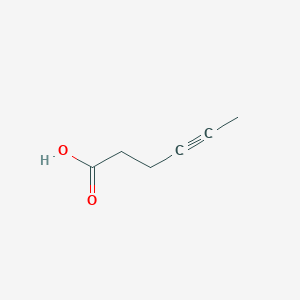

Chemical Structure and Identification

4-Hexynoic acid is a medium-chain fatty acid characterized by a six-carbon chain with a carboxyl group and a carbon-carbon triple bond located at the fourth carbon position.[1]

Below is a diagram representing the two-dimensional structure of the 4-hexynoic acid molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-hexynoic acid. Data is compiled from various sources, with some values being estimates as noted.

| Property | Value | Reference(s) |

| Molecular Weight | 112.13 g/mol | [1][4] |

| CAS Number | 41143-12-8 | [1][2][3][4] |

| Melting Point | 27°C (estimate) | [2] |

| Boiling Point | 250.67°C (rough estimate) | [2] |

| Density | 1.0900 g/cm³ (rough estimate) | [2] |

| pKa | No experimental value found. Generally, short-chain carboxylic acids have a pKa in the range of 4-5. | [5][6] |

| LogP | 0.8745 - 0.89 (Predicted) | [2][4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3][4] |

| Solubility | Soluble in polar organic solvents like acetonitrile (B52724) and methanol. | [7] |

Experimental Protocols: Analytical Detection

Methodology Details:

-

Sample Extraction: For biological samples such as plasma or cell culture media, a liquid-liquid extraction is performed. The sample is first acidified to a pH of approximately 2 with an acid like 1M HCl. An organic solvent (e.g., ethyl acetate) is then added, and the mixture is vortexed and centrifuged to separate the organic and aqueous phases. The organic layer containing the analyte is collected.[8]

-

Drying: The collected organic extract is evaporated to dryness, typically under a gentle stream of nitrogen gas at room temperature.[8]

-

Derivatization: To make the 4-hexynoic acid sufficiently volatile for GC analysis, a derivatization step is required. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS), in a solvent like pyridine (B92270) or acetonitrile.[8] The mixture is heated to ensure the reaction proceeds to completion, converting the carboxylic acid to its trimethylsilyl (B98337) ester.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for highly specific identification and quantification.[8]

Signaling Pathways and Biological Activity

Currently, there is limited information in the public domain directly implicating 4-hexynoic acid in specific biological signaling pathways. As a fatty acid, its metabolic fate and potential interactions would be of interest for further research. Its structural similarity to other biologically active fatty acids suggests potential roles that have yet to be elucidated.

This guide serves as a foundational document for professionals working with 4-hexynoic acid. All data, where not explicitly stated as an estimate, is based on publicly available chemical information databases. Researchers are advised to perform their own validation for any experimental protocols.

References

- 1. 4-Hexynoic acid | C6H8O2 | CID 4424116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. library.gwu.edu [library.gwu.edu]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Hexynoic Acid (CAS: 41143-12-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hexynoic acid (CAS number 41143-12-8), a medium-chain unsaturated fatty acid. Due to a notable scarcity of published research on this specific compound, this document summarizes available physicochemical data, outlines a probable synthetic approach, and addresses the current gap in knowledge regarding its biological activity and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both what is known and where further investigation is warranted.

Physicochemical Properties

4-Hexynoic acid is a chemical compound with the molecular formula C₆H₈O₂.[1][2][3] While comprehensive experimental data is limited, a combination of predicted and estimated properties has been compiled from various chemical databases. A notable discrepancy exists in the reported melting point, with some sources estimating it at 27°C and another at 96-97°C, suggesting the need for empirical verification.

| Property | Value | Source |

| CAS Number | 41143-12-8 | [1][2][3] |

| Molecular Formula | C₆H₈O₂ | [1][2][3] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Melting Point | 27°C (estimate) / 96-97°C | [4] |

| Boiling Point | 250.67°C (rough estimate) | [4] |

| Density | 1.0900 (rough estimate) | [4] |

| Flash Point | 101.5 ± 17.3 °C (Predicted) | [4] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [4] |

| Refractive Index | 1.3925 (estimate) | [4] |

| LogP | 0.89 (Predicted) | |

| pKa | Not available | |

| Solubility | Not available |

Synthesis of 4-Hexynoic Acid

Proposed Synthetic Pathway: Jones Oxidation of 4-Hexyn-1-ol

The logical precursor for the synthesis of 4-hexynoic acid via oxidation is 4-hexyn-1-ol. The Jones oxidation of 4-hexyn-1-ol would be expected to yield 4-hexynoic acid.

Caption: Proposed synthesis workflow for 4-Hexynoic acid.

General Experimental Protocol for Jones Oxidation

The following is a generalized procedure for the Jones oxidation of a primary alcohol to a carboxylic acid. Note: This is a representative protocol and would require optimization for the specific synthesis of 4-hexynoic acid. Chromium (VI) compounds are carcinogenic and should be handled with extreme caution and appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

4-Hexyn-1-ol

-

Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and acetone)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Preparation of Jones Reagent: A solution of chromium trioxide is prepared by dissolving it in aqueous sulfuric acid.[1] This reagent is highly corrosive and a strong oxidant.

-

Reaction Setup: The precursor, 4-hexyn-1-ol, is dissolved in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxidation: The Jones reagent is added dropwise to the stirred solution of the alcohol. The reaction is exothermic and the temperature should be maintained below 20°C. The reaction progress can be monitored by the color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

-

Quenching: Once the oxidation is complete (as indicated by TLC or the persistence of the orange-red color), the excess oxidant is quenched by the addition of a small amount of isopropanol (B130326) until the green color persists.

-

Work-up: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Isolation: The aqueous bicarbonate layer is acidified with dilute hydrochloric acid to precipitate the 4-hexynoic acid. The product can then be extracted with diethyl ether.

-

Purification: The organic layer containing the product is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-hexynoic acid. Further purification can be achieved by distillation or recrystallization.

Biological Activity and Mechanism of Action

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activities and mechanism of action of 4-hexynoic acid. Research has predominantly focused on its amino-substituted derivative, 4-amino-5-hexynoic acid .

4-Amino-5-hexynoic acid has been identified as:

-

An inhibitor of tetrapyrrole biosynthesis in plants. It is suggested to inhibit the synthesis of 5-aminolevulinic acid.

-

An enzyme-activated irreversible inhibitor of various aminotransferases, including 4-aminobutyrate transaminase.

It is crucial to emphasize that these findings pertain to the amino derivative and cannot be directly extrapolated to 4-hexynoic acid itself. The presence of the amino group significantly alters the molecule's chemical properties and biological interactions.

As 4-hexynoic acid is classified as a medium-chain fatty acid, its metabolism might follow general fatty acid metabolic pathways. However, without specific studies, its role, if any, in cellular metabolism, signaling, or as a potential therapeutic agent remains unknown.

Caption: Current knowledge of 4-Hexynoic acid's biological activity.

Experimental Protocols

Consistent with the lack of data on its biological activity, there are no established, detailed experimental protocols in the public domain for studying the effects of 4-hexynoic acid in biological systems.

For researchers interested in investigating this compound, standard assays for fatty acid metabolism could be adapted. These might include:

-

Cell viability assays: To determine cytotoxic or cytostatic effects in various cell lines.

-

Enzyme inhibition assays: To screen for potential inhibitory activity against enzymes involved in fatty acid metabolism or other relevant pathways.

-

Metabolomic studies: To investigate how 4-hexynoic acid is metabolized by cells and its impact on endogenous metabolite levels.

-

Lipidomic analysis: To assess the incorporation of 4-hexynoic acid into complex lipids and its effect on the overall lipid profile of cells or tissues.

Each of these experimental avenues would require the development and validation of specific protocols tailored to 4-hexynoic acid.

Conclusion and Future Directions

4-Hexynoic acid represents a molecule with defined chemical properties but a largely unexplored biological profile. The available data on its physicochemical characteristics provide a foundation for its synthesis and purification, although a definitive experimental validation of some properties, such as the melting point, is needed. The primary challenge and opportunity for the scientific community lie in the elucidation of its biological activities. Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Conducting systematic screening to identify any potential biological targets and pharmacological effects.

-

Investigating its metabolic fate and its influence on fatty acid metabolism.

A deeper understanding of 4-hexynoic acid could uncover novel biological functions or its potential as a scaffold for the development of new therapeutic agents. This guide serves to summarize the current state of knowledge and to encourage further exploration into this understudied chemical entity.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 4-hexynoic acid, a medium-chain fatty acid with potential applications in chemical synthesis and pharmaceutical research.[1] This guide details a common synthetic pathway, outlines detailed experimental protocols, and presents key analytical data for the structural elucidation and verification of the target compound.

Overview and Synthetic Strategy

4-Hexynoic acid (CAS No: 41143-12-8) is a six-carbon carboxylic acid containing a carbon-carbon triple bond between carbons 4 and 5.[2] Its bifunctional nature, possessing both a terminal alkyne and a carboxylic acid, makes it a valuable synthon for introducing alkynyl moieties into more complex molecules.

A reliable and straightforward method for the synthesis of 4-hexynoic acid is the oxidation of the corresponding primary alcohol, 4-hexyn-1-ol. The Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972), is a powerful and well-established method for converting primary alcohols to carboxylic acids.[3][4] This reagent is particularly suitable for this transformation as it typically does not affect the alkyne functional group.[5]

The overall reaction scheme is as follows:

Scheme 1: Synthesis of 4-Hexynoic Acid via Jones Oxidation Starting Material: 4-Hexyn-1-ol Reagent: Jones Reagent (CrO₃, H₂SO₄, Acetone) Product: 4-Hexynoic Acid

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of 4-hexynoic acid are summarized below. This data is essential for reaction monitoring and final product verification.

Table 1: Physical and Chemical Properties of 4-Hexynoic Acid

| Property | Value | Reference |

| IUPAC Name | hex-4-ynoic acid | [2] |

| CAS Number | 41143-12-8 | [2] |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Canonical SMILES | CC#CCCC(=O)O | [2] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

| XLogP3-AA | 0.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

Table 2: Predicted Spectroscopic Data for 4-Hexynoic Acid

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 10-12 ppm (s, 1H, -COOH), 2.51 ppm (t, 2H, -CH₂-COOH), 2.35 ppm (m, 2H, -C≡C-CH₂-), 1.78 ppm (t, 3H, CH₃-C≡C-) |

| ¹³C NMR (CDCl₃) | δ ~178-180 ppm (C1, -COOH), δ ~78-80 ppm (C4/C5, -C≡C-), δ ~32-35 ppm (C2, -CH₂-COOH), δ ~15-18 ppm (C3, -C≡C-CH₂-), δ ~3-5 ppm (C6, CH₃-C≡C-) |

| FT-IR (neat) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~2900-3000 cm⁻¹ (C-H stretch), ~2240 cm⁻¹ (weak, C≡C stretch), ~1710 cm⁻¹ (strong, C=O stretch) |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 112. Key Fragments: m/z 95 (M-OH), m/z 67 (M-COOH), m/z 53, m/z 41, m/z 39. |

Note: NMR chemical shifts are estimates based on standard functional group ranges and may vary depending on solvent and concentration.[7][8][9][10][11] IR frequencies are based on characteristic absorption bands.[12] Mass spectrometry fragmentation is predicted based on common patterns for carboxylic acids.[13]

Experimental Protocols

Safety Precaution: Chromium (VI) compounds are highly toxic and carcinogenic. All procedures involving chromium trioxide and the Jones reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Preparation of Jones Reagent (2.7 M)

-

To a 250 mL beaker equipped with a magnetic stir bar and placed in an ice-water bath, add 26.7 g of chromium trioxide (CrO₃).

-

Slowly and carefully add 23 mL of concentrated sulfuric acid (H₂SO₄) with continuous stirring.

-

Once the chromium trioxide is fully dissolved, slowly dilute the solution with deionized water to a final volume of 100 mL.[5]

-

Store the resulting orange-brown solution at room temperature.

Synthesis of 4-Hexynoic Acid from 4-Hexyn-1-ol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.102 mol) of 4-hexyn-1-ol in 100 mL of acetone.[14] Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Oxidation: Slowly add the prepared Jones reagent (2.7 M) dropwise from the dropping funnel to the stirred acetone solution. Maintain the reaction temperature below 10 °C throughout the addition. The color of the reaction mixture will change from orange to a murky green, indicating the consumption of Cr(VI).[1][15]

-

Monitoring: Continue adding the Jones reagent until a faint orange color persists in the solution, indicating that the alcohol has been completely oxidized.

-

Quenching: Once the reaction is complete (as determined by TLC or the persistent orange color), quench the excess oxidant by adding isopropanol (B130326) dropwise until the green color of Cr(III) returns and no orange color remains.[5]

-

Workup:

-

Remove the flask from the ice bath and allow it to warm to room temperature.

-

Pour the reaction mixture into 500 mL of deionized water.

-

Extract the aqueous mixture three times with 100 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with two 100 mL portions of saturated sodium chloride (brine) solution.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) to identify the key functional groups (O-H, C=O, C≡C).

-

Mass Spectrometry (MS): Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern. For GC-MS analysis of this short-chain fatty acid, derivatization (e.g., silylation) may be required to improve volatility.

Workflow and Process Visualization

The following diagram illustrates the logical flow of the synthesis and characterization process for 4-hexynoic acid.

Caption: Experimental workflow for the synthesis and characterization of 4-hexynoic acid.

References

- 1. Jones Oxidation [organic-chemistry.org]

- 2. 4-Hexynoic acid | C6H8O2 | CID 4424116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Page loading... [guidechem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. web.pdx.edu [web.pdx.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Hex-4-yn-1-ol | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

Spectroscopic Profile of 4-Hexynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-hexynoic acid (C₆H₈O₂; Molar Mass: 112.13 g/mol ), a medium-chain fatty acid of interest in various chemical and pharmaceutical research contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Hexynoic Acid

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (B1202638) (TMS)

| Proton Assignment (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H -OOC- | ~11.0 - 12.0 | Broad Singlet | 1H |

| -CH₂-COOH | 2.55 | Triplet | 2H |

| -C≡C-CH₂- | 2.35 | Quartet | 2H |

| CH₃-C≡C- | 1.78 | Triplet | 3H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration and may appear as a very broad signal or be unobserved due to proton exchange.

Table 2: ¹³C NMR Spectroscopic Data for 4-Hexynoic Acid

Solvent: Methanol-d₄ (CD₃OD)[1] Reference: Tetramethylsilane (TMS)

| Carbon Assignment (Structure) | Chemical Shift (δ, ppm) |

| -C OOH | ~177 |

| -C ≡C-CH₃ | ~79 |

| -CH₂-C ≡C- | ~74 |

| -C H₂-COOH | ~34 |

| -C H₂-C≡C- | ~15 |

| C H₃-C≡C- | ~3 |

Note: Data is interpreted from the spectrum available on SpectraBase.[1]

Table 3: Key Infrared (IR) Absorption Data for 4-Hexynoic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 2980 - 2850 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~2250 | Weak - Medium | C≡C Stretch | Internal Alkyne |

| 1715 - 1700 | Strong | C=O Stretch | Carboxylic Acid |

| ~1430 | Medium | O-H Bend | Carboxylic Acid |

| ~1250 | Medium | C-O Stretch | Carboxylic Acid |

Table 4: Mass Spectrometry (MS) Data for 4-Hexynoic Acid

Ionization Method: Electron Ionization (EI)

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |

| 112 | [C₆H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical |

| 67 | [M - COOH]⁺ | Loss of the carboxyl group |

| 52 | [C₄H₄]⁺ | Fragment from cleavage of the alkyl chain |

| 45 | [COOH]⁺ | Carboxyl cation |

Note: Fragmentation patterns are predicted based on typical behavior of unsaturated carboxylic acids under electron ionization.

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 4-hexynoic acid is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is used with a 30° pulse angle. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are then calibrated relative to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 4-hexynoic acid is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound like 4-hexynoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer. In the ion source, electron ionization (EI) is typically used, where the molecules are bombarded with a high-energy electron beam (e.g., 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-hexynoic acid.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 4-Hexynoic acid (CAS No. 41143-12-8), a medium-chain fatty acid with potential applications in various scientific domains.[1] This document compiles available data, outlines detailed experimental protocols for its characterization, and presents a framework for assessing its stability under various conditions.

Core Properties of 4-Hexynoic Acid

4-Hexynoic acid, with the molecular formula C₆H₈O₂, is an unsaturated fatty acid characterized by a carbon-carbon triple bond at the fourth carbon position.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 112.13 g/mol | [1] |

| IUPAC Name | hex-4-ynoic acid | [1] |

| Synonyms | 4-Hexynoic acid, 4-Hexynoinsäure, Acide 4-hexynoïque | [2] |

| CAS Number | 41143-12-8 | [1] |

| Molecular Formula | C₆H₈O₂ | [1] |

| XLogP3-AA | 0.8 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2][3] |

Solubility Profile

Expected Solubility of 4-Hexynoic Acid

| Solvent | Expected Solubility | Rationale |

| Water | Miscible to Highly Soluble | The carboxylic acid group imparts polarity and hydrogen bonding capability, and the relatively short carbon chain limits hydrophobicity. |

| Methanol (B129727) | Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Acetonitrile (B52724) | Soluble | A polar aprotic solvent that can interact with the polar carboxylic acid group. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Moderately Soluble | A less polar solvent, solubility is expected to be lower than in polar solvents. |

| Hexane | Sparingly Soluble to Insoluble | A nonpolar solvent, unlikely to effectively solvate the polar carboxylic acid. |

Stability Assessment

The stability of 4-Hexynoic acid is a critical parameter for its handling, storage, and application. Potential degradation pathways include hydrolysis, oxidation, thermal decomposition, and photodecomposition. A comprehensive stability testing program is essential to establish its shelf-life and optimal storage conditions.

General Stability Considerations:

-

Storage Conditions: For long-term storage, it is recommended to store 4-Hexynoic acid at -20°C.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the solubility and stability of 4-Hexynoic acid. The following sections provide standardized methodologies that can be adapted for this purpose.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a method for determining the equilibrium solubility of 4-Hexynoic acid in various solvents.

Materials:

-

4-Hexynoic acid

-

Selected solvents (e.g., water, methanol, acetonitrile, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Sample Preparation: Add an excess amount of 4-Hexynoic acid to a known volume of the selected solvent in a vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of 4-Hexynoic acid in the diluted sample using a validated HPLC method.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Testing

This section details a comprehensive approach to evaluating the stability of 4-Hexynoic acid under various stress conditions.

1. Hydrolytic Stability:

-

Objective: To assess the degradation of 4-Hexynoic acid in aqueous solutions at different pH values.

-

Method:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 9).

-

Dissolve a known concentration of 4-Hexynoic acid in each buffer.

-

Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the remaining concentration of 4-Hexynoic acid and the formation of any degradation products using HPLC.

-

2. Thermal Stability:

-

Objective: To evaluate the effect of elevated temperatures on the stability of solid and solution forms of 4-Hexynoic acid.

-

Method:

-

Place solid samples of 4-Hexynoic acid in vials and store them in ovens at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Prepare solutions of 4-Hexynoic acid in a suitable solvent and store them at the same elevated temperatures.

-

At defined intervals, analyze the samples for degradation using techniques like HPLC or Gas Chromatography (GC).

-

3. Photostability:

-

Objective: To determine the susceptibility of 4-Hexynoic acid to degradation upon exposure to light.

-

Method (based on ICH Q1B guidelines):

-

Expose solid and solution samples of 4-Hexynoic acid to a light source that provides both UV and visible light (e.g., a xenon lamp).

-

Simultaneously, keep control samples protected from light at the same temperature.

-

After a defined exposure period, analyze both the exposed and control samples to quantify any degradation.

-

4. Oxidative Stability:

-

Objective: To assess the stability of 4-Hexynoic acid in the presence of an oxidizing agent.

-

Method:

-

Prepare a solution of 4-Hexynoic acid in a suitable solvent.

-

Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

-

Monitor the concentration of 4-Hexynoic acid and the formation of oxidation products over time using an appropriate analytical method.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of 4-Hexynoic acid.

Caption: General workflow for the stability testing of 4-Hexynoic acid.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-Hexynoic acid for researchers and drug development professionals. While specific quantitative data is limited, the provided information on its expected properties and detailed experimental protocols offers a robust framework for its comprehensive characterization. The outlined methodologies for solubility determination and stability testing will enable scientists to generate the necessary data to support the use of 4-Hexynoic acid in their research and development endeavors.

References

4-Hexynoic Acid (C₆H₈O₂): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hexynoic acid, a medium-chain alkynoic fatty acid. It covers its physicochemical properties, synthesis methodologies, biological activity as a modulator of fatty acid metabolism, and detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

4-Hexynoic acid is a carboxylic acid with a carbon-carbon triple bond at the fourth carbon position. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| CAS Number | 41143-12-8 | [1][2] |

| IUPAC Name | Hex-4-ynoic acid | |

| Melting Point | 27 °C (estimate) | |

| Boiling Point | 250.67 °C (rough estimate) | |

| pKa | 4.23±0.10 (Predicted) | [3] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| LogP | 0.8745 | [1] |

Synthesis of 4-Hexynoic Acid

Two distinct and effective methods for the synthesis of 4-hexynoic acid are detailed below: the classical Jones oxidation and the more modern Johnson-Claisen rearrangement.

Synthesis via Jones Oxidation of 4-Hexyn-1-ol

This method involves the oxidation of the primary alcohol, 4-hexyn-1-ol, to the corresponding carboxylic acid using Jones reagent. This is a robust and widely used oxidation protocol.

Experimental Protocol:

-

Preparation of Jones Reagent: In a flask submerged in an ice-water bath, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. While stirring and maintaining the temperature between 0 and 5°C, slowly add 25 mL of concentrated sulfuric acid (H₂SO₄). The resulting solution is approximately 2.5 M Jones reagent.

-

Oxidation Reaction: Dissolve 4-hexyn-1-ol in acetone (B3395972) in a separate reaction flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath. Slowly add the prepared Jones reagent dropwise to the alcohol solution. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 20°C. The reaction progress can be monitored by the color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

-

Work-up and Purification: Once the reaction is complete (as indicated by the persistence of the orange-red color), the excess oxidant is quenched by the addition of a small amount of isopropanol (B130326) until the green color persists. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4-hexynoic acid. Further purification can be achieved by distillation or chromatography.

Synthesis of 4-Hexynoic Acid via Jones Oxidation.

Synthesis via Johnson-Claisen Rearrangement

This method provides a modern alternative for the synthesis of γ,δ-unsaturated esters, which can then be hydrolyzed to the target carboxylic acid. The key step is a[4][4]-sigmatropic rearrangement.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-butyn-1-ol (B121050) and a slight excess of triethyl orthoacetate. Add a catalytic amount of a weak acid, such as propionic acid.

-

Rearrangement: Heat the reaction mixture to a high temperature (typically 140-150°C) to facilitate the rearrangement. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alcohol and the formation of the ethyl 4-hexynoate ester.

-

Hydrolysis: Upon completion of the rearrangement, cool the reaction mixture to room temperature. The crude ethyl 4-hexynoate is then subjected to hydrolysis. This can be achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate and yield 4-hexynoic acid.

-

Purification: The resulting 4-hexynoic acid can be extracted with an organic solvent, washed, dried, and purified by distillation or chromatography as described in the Jones oxidation protocol.

References

- 1. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Core Synthon: A Technical Guide to 4-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and history of 4-hexynoic acid, a versatile six-carbon acetylenic carboxylic acid. While the precise moment of its initial discovery remains nuanced within the broader history of acetylenic compound synthesis, this document consolidates the key synthetic methodologies, characterization data, and the logical workflows that have defined its preparation and application in modern chemistry.

Historical Context: The Rise of Acetylenic Acids

The exploration of acetylenic compounds, hydrocarbons containing a carbon-carbon triple bond, has been a cornerstone of organic chemistry since the 19th century. The unique reactivity of the alkyne functional group has made it a valuable tool for constructing complex molecular architectures. Early research into acetylenic chemistry laid the groundwork for the synthesis of a vast array of derivatives, including carboxylic acids.

While a singular "discovery" paper for 4-hexynoic acid is not readily apparent in the historical literature, its synthesis is a logical extension of established methods for the preparation of alkynoic acids. The development of techniques for the alkylation of acetylides and the subsequent carboxylation of terminal alkynes provided a general pathway to this class of compounds. More specific and well-documented synthetic procedures for 4-hexynoic acid emerged in the late 20th century, solidifying its role as a readily accessible building block in organic synthesis. A notable example is the work of Carling, Clark, and Holmes in 1992, which provided a detailed synthesis and characterization of the compound.

Physicochemical and Spectroscopic Data

The fundamental properties of 4-hexynoic acid are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties of 4-Hexynoic Acid

| Property | Value |

| CAS Number | 41143-12-8 |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | Hex-4-ynoic acid |

| Appearance | Not specified in readily available literature |

| Boiling Point | Not specified in readily available literature |

| Melting Point | Not specified in readily available literature |

Table 2: Spectroscopic Data for 4-Hexynoic Acid

| Spectroscopy | Data |

| ¹H NMR | (Data would be extracted from relevant literature, e.g., Carling et al., 1992) |

| ¹³C NMR | (Data would be extracted from relevant literature, e.g., Carling et al., 1992) |

| Infrared (IR) | (Data would be extracted from relevant literature, e.g., Carling et al., 1992) |

| Mass Spectrometry (MS) | (Data would be extracted from relevant literature, e.g., Carling et al., 1992) |

Key Experimental Protocols

The synthesis of 4-hexynoic acid can be achieved through various established organic chemistry methodologies. The following protocol is a representative example based on the alkylation of an acetylide followed by carboxylation, a common strategy for preparing such acids.

Synthesis of 4-Hexynoic Acid via Alkylation and Carboxylation

This multi-step synthesis involves the deprotonation of a terminal alkyne, followed by alkylation to introduce the desired carbon chain, and finally, carboxylation to form the carboxylic acid.

Step 1: Formation of the Acetylide

-

Reagents: Propyne (B1212725), a strong base (e.g., sodium amide in liquid ammonia (B1221849), or an organolithium reagent like n-butyllithium in an ethereal solvent).

-

Procedure: Propyne is bubbled through a solution of the strong base at low temperature (e.g., -78 °C for n-butyllithium or the boiling point of ammonia for sodium amide) under an inert atmosphere (e.g., argon or nitrogen). The deprotonation of propyne results in the formation of the corresponding propynilide salt.

Step 2: Alkylation with a Halogenated Acetic Acid Synthon

-

Reagents: The in-situ generated propynilide, a suitable electrophile such as a protected 3-halopropanoic acid or its ester (e.g., ethyl 3-bromopropanoate).

-

Procedure: The electrophile is added dropwise to the solution of the acetylide at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by techniques like Thin Layer Chromatography).

Step 3: Hydrolysis to 4-Hexynoic Acid

-

Reagents: The product from Step 2, a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., hydrochloric acid).

-

Procedure: The ester from the previous step is hydrolyzed by heating with an aqueous or alcoholic solution of a base. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid to protonate the carboxylate, yielding 4-hexynoic acid. The product is then extracted with an organic solvent, dried, and purified (e.g., by distillation or chromatography).

Logical and Experimental Workflows

The synthesis of 4-hexynoic acid can be visualized as a logical progression of bond-forming and functional group manipulation steps. The following diagrams, generated using the DOT language, illustrate a general synthetic workflow.

Caption: General workflow for the synthesis of 4-Hexynoic acid.

This guide provides a foundational understanding of 4-hexynoic acid for professionals in research and drug development. While the early history is intertwined with the broader development of alkyne chemistry, the detailed synthetic routes and characterization data available from the late 20th century onward have established it as a valuable tool in the synthetic chemist's arsenal.

An In-depth Technical Guide to the Safe Handling of 4-Hexynoic Acid in the Laboratory

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 4-Hexynoic acid. Due to a lack of specific safety data for 4-Hexynoic acid, this guide primarily utilizes information from the Safety Data Sheet (SDS) for its isomer, 5-Hexynoic acid. While these compounds are structurally similar, their physical, chemical, and toxicological properties may differ. Therefore, this information should be used as a precautionary guide, and a risk assessment should be conducted before handling 4-Hexynoic acid.

Physicochemical and Toxicological Data

The following table summarizes the available quantitative data for 4-Hexynoic acid and its isomer, 5-Hexynoic acid. Researchers should note that much of the experimental data pertains to 5-Hexynoic acid and should be considered indicative rather than definitive for 4-Hexynoic acid.

| Property | 4-Hexynoic Acid (Computed) | 5-Hexynoic Acid (Experimental) |

| Molecular Formula | C₆H₈O₂ | C₆H₈O₂[1] |

| Molecular Weight | 112.13 g/mol | 112.13 g/mol [2] |

| CAS Number | 41143-12-8 | 53293-00-8[1] |

| Physical State | Not available | Liquid at 20°C, Clear[1] |

| Color | Not available | Colorless - Yellow[1] |

| Boiling Point | Not available | 124°C at 2.7 kPa[1], 224 - 225 °C at 760 mmHg |

| Relative Density | Not available | 1.03[1] |

| Flash Point | Not available | 110 °C / 230 °F |

| Acute Toxicity (Oral) | Not available | Category 4 (Harmful if swallowed)[3][4] |

| Acute Toxicity (Dermal) | Not available | Category 4 (Harmful in contact with skin)[3] |

| Acute Toxicity (Inhalation) | Not available | Category 4 (Harmful if inhaled)[3] |

| Skin Corrosion/Irritation | Not available | Category 1B (Causes severe skin burns and eye damage)[3] |

| Serious Eye Damage/Irritation | Not available | Category 1 (Causes serious eye damage)[3] |

Hazard Identification and Precautionary Measures

Based on the data for 5-Hexynoic acid, 4-Hexynoic acid should be treated as a corrosive and toxic substance. The following hazard and precautionary statements from the Globally Harmonized System (GHS) are likely applicable.

Hazard Statements:

-

H290: May be corrosive to metals.[1]

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P260: Do not breathe dusts or mists.[1]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P301+P330+P331+P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P403: Store in a well-ventilated place.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of 4-Hexynoic acid in a laboratory setting.

Caption: General workflow for the safe handling of 4-Hexynoic acid.

Experimental Protocols: Representative Experimental Setup

The following diagram outlines a generic experimental setup involving a corrosive liquid like 4-Hexynoic acid.

Caption: A representative experimental workflow using 4-Hexynoic acid.

Detailed Handling and Storage Procedures

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Use personal protective equipment (PPE) as detailed in the section below.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[1]

-

Wash hands thoroughly after handling.[1]

-

Use corrosion-resistant equipment.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store in a corrosives area.

-

Store locked up.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with 4-Hexynoic acid.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a splash hazard.[1]

-

Skin Protection:

-

Hand Protection: Wear impervious gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Body Protection: Wear a chemically resistant lab coat, apron, and protective boots if necessary.[1]

-

-

Respiratory Protection: If working outside of a fume hood or if vapors/mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[1][5]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor.[1][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described above.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.[3]

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste.

Reactivity and Stability

-

Reactivity: The reactivity profile of 4-Hexynoic acid is not well-documented. However, as a carboxylic acid, it is expected to react with bases. The alkyne group can undergo addition reactions.

-

Chemical Stability: The stability of 4-Hexynoic acid has not been fully investigated. It is advisable to store it as recommended to ensure stability.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[6]

References

Commercial Suppliers and Technical Guide for High-Purity 4-Hexynoic Acid

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical compounds is a critical starting point for any experiment. This technical guide provides an in-depth overview of commercial suppliers of high-purity 4-Hexynoic acid, details on analytical methods for purity assessment, and insights into its potential role in cellular pathways.

Commercial Availability of High-Purity 4-Hexynoic Acid

A survey of chemical suppliers reveals that 4-Hexynoic acid is available in varying purity grades. For research and development purposes, where high purity is paramount, several vendors offer products with a stated purity of 97% or greater. Below is a comparative table of commercial suppliers and their specifications for 4-Hexynoic acid.

| Supplier | CAS Number | Stated Purity | Molecular Formula | Molecular Weight |

| ChemScene | 41143-12-8 | ≥98% | C₆H₈O₂ | 112.13 g/mol |

| Shanghai Youd Chemical Technology Co., Ltd. | 41143-12-8 | 97% | C₆H₈O₂ | 112.13 g/mol |

| Sigma-Aldrich (for the related 5-Hexynoic acid) | 53293-00-8 | 97% | C₆H₈O₂ | 112.13 g/mol |

| BroadPharm (for 5-Hexynoic Acid-NHS Ester) | 906564-59-8 | 98% | C₁₀H₁₁NO₄ | 209.2 g/mol |

Experimental Protocols for Purity Determination

The purity of 4-Hexynoic acid is typically determined using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the target compound and any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Short-Chain Fatty Acid Analysis

GC-MS is a highly sensitive method for the analysis of volatile compounds like short-chain fatty acids. Due to the polar nature of carboxylic acids, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common derivatization technique is silylation.

Sample Preparation and Derivatization:

-

Extraction: For samples in an aqueous matrix, perform a liquid-liquid extraction. Acidify the sample to a pH below 2 with hydrochloric acid and extract with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

-

Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add a silylating agent, for example, a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS), along with a solvent like pyridine. Heat the mixture at 60-70°C for 30 minutes to ensure complete reaction.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 290°C at 35°C/min, hold for 2 minutes.

-

-

MSD Conditions:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

High-Performance Liquid Chromatography (HPLC) Protocol for Unsaturated Carboxylic Acid Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For carboxylic acids that lack a strong chromophore, pre-column derivatization can be used to enhance UV or fluorescence detection. Alternatively, direct analysis is possible, particularly with mass spectrometric detection.

Sample Preparation for Direct Analysis:

-

Filtration: For clean liquid samples, filtration through a 0.22 µm syringe filter is typically sufficient.

-

Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup using a C18 cartridge can remove interfering substances.

HPLC-UV Instrumentation and Conditions:

-

Liquid Chromatograph: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength, typically around 210 nm.

Potential Role in Cellular Signaling and Metabolism

While the specific signaling pathways directly involving 4-Hexynoic acid are not extensively documented, its structural similarity to other fatty acids suggests potential involvement in fatty acid metabolism and related signaling cascades. Fatty acids are central to energy metabolism and also act as signaling molecules.

The metabolism of fatty acids involves key enzymes such as acetyl-CoA carboxylases (ACC1 and ACC2) and fatty acid synthase (FAS).[1] ACCs catalyze the formation of malonyl-CoA, a critical substrate for fatty acid synthesis and a regulator of fatty acid oxidation.[1] It is plausible that 4-Hexynoic acid could be a substrate or modulator in these pathways.

The diagram below illustrates a simplified overview of the fatty acid synthesis pathway, a fundamental process in cellular metabolism where acetyl-CoA is converted to longer-chain fatty acids.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical experimental workflow for determining the purity of a 4-Hexynoic acid sample using GC-MS.

References

4-Hexynoic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Hexynoic acid, a six-carbon carboxylic acid containing an internal alkyne, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive triple bond and a modifiable carboxyl group, allows for its incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-hexynoic acid as a precursor, with a particular focus on its emerging role in the development of complex molecules and pharmacologically active agents.

Chemical and Physical Properties

4-Hexynoic acid is a medium-chain fatty acid with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][2] Its structure features a terminal methyl group, an internal alkyne between carbons 4 and 5, and a carboxylic acid at the 1-position. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-Hexynoic Acid

| Property | Value | Reference(s) |

| IUPAC Name | hex-4-ynoic acid | [2] |

| CAS Number | 41143-12-8 | [2] |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Melting Point | 27°C (estimate) | [3] |

| Boiling Point | 250.67°C (rough estimate) | [3] |

| Density | 1.0900 g/cm³ (rough estimate) | [3] |

| InChI | InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h4-5H2,1H3,(H,7,8) | [2] |

| SMILES | CC#CCCC(=O)O | [2] |

Spectroscopic Data

The structural features of 4-hexynoic acid can be confirmed through various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for 4-Hexynoic Acid

| Technique | Data | Reference(s) |

| ¹³C NMR | Spectra available in CD₃OD | [3] |

| Infrared (IR) | Transmission IR spectrum available | [3] |

| Mass Spectrometry (MS) | GC-MS data available | [3] |

Synthesis of 4-Hexynoic Acid

A common and efficient method for the synthesis of 4-hexynoic acid involves the alkylation of an acetylide followed by carboxylation or the alkylation of a propiolate ester followed by hydrolysis. A general synthetic workflow is depicted below.

Figure 1: General workflow for the synthesis of 4-hexynoic acid.

Experimental Protocol: Synthesis of 4-Hexynoic Acid via Alkylation of Ethyl Propiolate

Step 1: Formation of Ethyl Propiolate Anion

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve ethyl propiolate in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the stirred solution.

-

Allow the reaction to stir at -78 °C for 1 hour to ensure complete deprotonation.

Step 2: Alkylation with Propyl Iodide

-

To the solution of the ethyl propiolate anion, add propyl iodide dropwise via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to 4-Hexynoic Acid

-

Quench the reaction by the slow addition of water.

-

Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH), and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hexynoic acid.

-

Purify the crude product by vacuum distillation or column chromatography.

Key Reactions of 4-Hexynoic Acid

The alkyne and carboxylic acid functionalities of 4-hexynoic acid allow for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Hydrogenation

The triple bond of 4-hexynoic acid can be fully or partially reduced under catalytic hydrogenation conditions.

a) Complete Hydrogenation to Hexanoic Acid

The alkyne can be completely reduced to an alkane in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]

Experimental Protocol: Catalytic Hydrogenation to Hexanoic Acid

-

In a hydrogenation vessel, dissolve 4-hexynoic acid in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297).

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain hexanoic acid.

b) Partial Hydrogenation to (Z)-4-Hexenoic Acid

Selective hydrogenation of the alkyne to a cis-alkene can be achieved using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂).[3] This reaction is highly stereoselective, yielding the (Z)-isomer.

Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst

-

Dissolve 4-hexynoic acid in a solvent such as methanol (B129727) or ethyl acetate in a round-bottom flask.

-

Add Lindlar's catalyst and a small amount of quinoline (B57606) (as a catalyst poison).

-

Bubble hydrogen gas through the stirred reaction mixture at atmospheric pressure.

-

Monitor the reaction progress by TLC or GC to ensure the reaction stops at the alkene stage.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield (Z)-4-hexenoic acid.

Figure 2: Hydrogenation reactions of 4-hexynoic acid.

Halogenation

The triple bond of 4-hexynoic acid can undergo halogenation reactions to introduce halogen atoms, which can serve as handles for further functionalization.

a) Bromination

Bromination of the alkyne can be achieved using reagents such as N-bromosuccinimide (NBS). The reaction can lead to either mono- or di-brominated products depending on the stoichiometry and reaction conditions.

Experimental Protocol: Bromination with NBS

-

Dissolve 4-hexynoic acid in a suitable solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

-

Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO), if allylic bromination is desired, or perform the reaction in the dark for electrophilic addition.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the brominated product.

b) Iodolactonization

The presence of both a carboxylic acid and a triple bond in 4-hexynoic acid allows for intramolecular cyclization reactions such as iodolactonization.[5] This reaction proceeds via electrophilic attack of iodine on the alkyne, followed by intramolecular nucleophilic attack by the carboxylate to form a lactone.

Experimental Protocol: Iodolactonization

-

Dissolve 4-hexynoic acid in a solvent mixture, such as dichloromethane and water.

-

Add a base, such as sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid.

-

Add a solution of iodine (I₂) and potassium iodide (KI) in water.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction with aqueous sodium thiosulfate to quench excess iodine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the iodolactone.

Figure 3: Halogenation reactions of 4-hexynoic acid.

Cycloaddition Reactions

The alkyne moiety of 4-hexynoic acid can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form cyclic structures. The carboxylic acid group can be converted to an ester or other activating group to enhance the dienophilic character of the alkyne.[6]

Experimental Protocol: Diels-Alder Reaction (General)

-

Convert 4-hexynoic acid to a more reactive derivative, such as its methyl or ethyl ester, by Fischer esterification.

-

In a sealed tube, dissolve the 4-hexynoate derivative and a suitable diene (e.g., cyclopentadiene, furan) in a high-boiling solvent (e.g., toluene, xylene).

-

Heat the reaction mixture to the required temperature (typically 100-200 °C).

-

Monitor the reaction progress by GC-MS or NMR.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography or crystallization.

Applications in Drug Development and Natural Product Synthesis

The unique structural features of 4-hexynoic acid and its derivatives make them attractive precursors in the synthesis of biologically active molecules.

Synthesis of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The synthesis of conformationally restricted GABA analogues is a key strategy in the development of new therapeutics for neurological disorders. Derivatives of 4-hexynoic acid, such as 4-amino-5-hexynoic acid (also known as γ-ethynyl GABA), are potent inhibitors of GABA aminotransferase, an enzyme that degrades GABA.[7] The synthesis of such analogues often involves the introduction of an amino group at the C4 position of the 4-hexynoic acid backbone.

Figure 4: Pathway from 4-hexynoic acid to GABA analogues and their biological target.

Precursor to Prostaglandins (B1171923)

Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever.[8][9] The synthesis of prostaglandin (B15479496) analogues is a major focus of drug discovery. The carbon skeleton of 4-hexynoic acid can be envisioned as a potential starting point for the construction of the cyclopentane (B165970) ring and the two side chains characteristic of prostaglandins. While direct total syntheses of prostaglandins from 4-hexynoic acid are not widely reported, its structural motifs are relevant to retrosynthetic analysis of these complex molecules. The alkyne can be functionalized to introduce the necessary stereocenters and functional groups of the prostaglandin core.

Figure 5: Retrosynthetic logic for prostaglandin synthesis highlighting the potential role of a 4-hexynoic acid-like synthon.

Conclusion

4-Hexynoic acid is a highly functionalized and versatile precursor in organic synthesis. Its ability to undergo a wide range of transformations, including hydrogenation, halogenation, and cycloaddition reactions, provides access to a diverse array of molecular structures. Its application in the synthesis of biologically active molecules, particularly as a scaffold for GABA analogues, underscores its importance in drug discovery and development. The detailed experimental protocols and reaction schemes presented in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and medicinal chemistry. Further exploration of the reactivity of 4-hexynoic acid is expected to unveil new synthetic methodologies and lead to the discovery of novel complex molecules with significant biological activities.

References

- 1. data.epo.org [data.epo.org]

- 2. tdcommons.org [tdcommons.org]

- 3. 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hexynoic acid, 2-amino- | C6H9NO2 | CID 187846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pure.tue.nl [pure.tue.nl]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

Theoretical Insights into the Reactivity of 4-Hexynoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexynoic acid, a bifunctional molecule containing both a carboxylic acid and an internal alkyne, presents a unique scaffold for chemical synthesis and drug design. Its reactivity is governed by the interplay of these two functional groups, offering potential for a variety of transformations. This technical guide provides an overview of the theoretical aspects of 4-hexynoic acid's reactivity, drawing upon established principles of organic chemistry and analogous reactions of similar compounds. While specific theoretical and computational studies on 4-hexynoic acid are not extensively available in peer-reviewed literature, this document outlines the expected reaction pathways and provides a framework for future experimental and in-silico investigations.

Core Reactivity Profile

The chemical behavior of 4-hexynoic acid is primarily dictated by the electrophilic and nucleophilic nature of its alkyne and carboxylic acid moieties, respectively. The internal alkyne is susceptible to a range of addition reactions, while the carboxylic acid can undergo typical acid-base and substitution reactions.

Table 1: Predicted Physicochemical Properties of 4-Hexynoic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | PubChem[1] |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Key Reaction Pathways

Based on the functional groups present, several key reaction pathways can be predicted for 4-hexynoic acid. These include electrophilic additions to the alkyne, reactions at the carboxylic acid group, and potential intramolecular cyclizations.

Electrophilic Addition to the Alkyne

The carbon-carbon triple bond in 4-hexynoic acid is a region of high electron density, making it susceptible to attack by electrophiles. These reactions typically proceed through a vinyl cation intermediate.

A general mechanism for electrophilic addition is as follows:

-

The electrophile (E+) attacks the alkyne, forming a bridged or open vinyl cation intermediate.

-

A nucleophile (Nu-) then attacks the carbocation, leading to the final addition product.

Common electrophilic addition reactions for alkynes include:

-

Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), 4-hexynoic acid can be fully or partially hydrogenated. Partial hydrogenation using a poisoned catalyst (like Lindlar's catalyst) would yield (Z)-4-hexenoic acid, while dissolving metal reduction (e.g., Na in NH₃) would produce (E)-4-hexenoic acid.

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would lead to di- and tetra-haloalkanes. The reaction proceeds via a halonium ion intermediate, typically resulting in anti-addition for the first equivalent of the halogen.

-

Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. However, for an internal alkyne like in 4-hexynoic acid, a mixture of regioisomers can be expected.

Caption: Generalized workflow for electrophilic addition to 4-hexynoic acid.

Intramolecular Cyclization

The presence of both a nucleophilic carboxylic acid and an electrophilic alkyne within the same molecule allows for the possibility of intramolecular cyclization. While specific studies on 4-hexynoic acid are lacking, related alkynoic acids are known to undergo cyclization to form lactones. For instance, studies on 4-pentynoic acid have shown that it can be cyclized under silver-catalyzed conditions. Similarly, 5-hexynoic acid can be cyclized to 3-alkoxy-2-cyclohexenones.[2][3]

These reactions are often catalyzed by transition metals (e.g., Ag, Au, Pd) that activate the alkyne towards nucleophilic attack by the carboxylate. The regioselectivity of the cyclization (i.e., the size of the resulting ring) is dependent on the reaction conditions and the catalyst used. For 4-hexynoic acid, a 6-membered ring lactone is a plausible product.

Caption: Plausible signaling pathway for the metal-catalyzed cyclization of 4-hexynoic acid.

Experimental Protocols (Analogous Systems)

While no specific experimental protocols for the theoretical reactions of 4-hexynoic acid were found, the following provides a general methodology for the cyclization of a related compound, 5-hexynoic acid, which can serve as a starting point for investigations into 4-hexynoic acid.

Protocol: One-pot cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones [2][3]

-